molecular formula C23H23N3O3 B2484449 N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 898432-97-8

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2484449
CAS No.: 898432-97-8
M. Wt: 389.455
InChI Key: KUXDSBHZNIWYCC-UHFFFAOYSA-N
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Description

“N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide” is a synthetic organic compound that features a complex molecular structure. It contains a furan ring, an indole moiety, and an oxalamide linkage, making it a molecule of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the indolin-1-yl intermediate: This step involves the formation of the indole ring, often through Fischer indole synthesis or other cyclization methods.

    Coupling of intermediates: The furan-2-yl and indolin-1-yl intermediates are coupled using a suitable linker, such as an ethyl group, under controlled conditions.

    Formation of the oxalamide linkage: The final step involves the reaction of the coupled intermediate with p-tolyl oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and purity. This might involve:

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

“N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide” can undergo various chemical reactions, including:

    Oxidation: The furan and indole rings can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced intermediates.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of advanced materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of “N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide” would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide
  • N1-(2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide
  • N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(phenyl)oxalamide

Uniqueness

The uniqueness of “N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide” lies in its combined structural features, which may confer specific chemical reactivity and biological activity not found in other similar compounds.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-16-8-10-18(11-9-16)25-23(28)22(27)24-15-20(21-7-4-14-29-21)26-13-12-17-5-2-3-6-19(17)26/h2-11,14,20H,12-13,15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXDSBHZNIWYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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